molecular formula C8H10BrNO2S B13193753 Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate

Cat. No.: B13193753
M. Wt: 264.14 g/mol
InChI Key: IPYGPENSQOQONT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is a chiral α-amino acid ester featuring a 3-bromothiophene substituent. Its molecular formula is C₈H₁₀BrNO₂S (as hydrochloride salt), with a stereocenter at the C2 position . The compound’s unique structure combines a brominated thiophene ring, which confers distinct electronic and steric properties compared to phenyl or other heterocyclic analogs.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6H,4,10H2,1H3/t6-/m0/s1

InChI Key

IPYGPENSQOQONT-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=CS1)Br)N

Canonical SMILES

COC(=O)C(CC1=C(C=CS1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Amino Acid Coupling: The brominated thiophene is then coupled with an amino acid derivative, such as methyl 2-amino-3-bromopropanoate, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride is an organic compound with the molecular formula C₈H₁₁BrClNO₂S. It is a propanoic acid derivative that features a brominated thiophene ring, giving it unique chemical properties and potential biological activities. The compound is a white crystalline solid, soluble in water, making it suitable for various applications in scientific research and medicinal chemistry.

Scientific Research Applications

This compound hydrochloride has notable biological activity, especially in medicinal chemistry. Its structure enables interactions with molecular targets, such as enzymes and receptors involved in neurological and inflammatory pathways. The brominated thiophene ring enhances its potential as an antimicrobial or anticancer agent, making it a subject of interest in biological studies. Studies suggest its mechanism of action may involve modulating enzyme activities or receptor functions. The structural features, including the brominated thiophene ring, facilitate interactions like hydrogen bonding and π-π stacking, influencing binding affinity and specificity towards biological targets.

Use in Cosmetics

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Material Science: In electronic applications, the compound’s conjugated structure allows it to participate in charge transport and light absorption/emission processes.

Comparison with Similar Compounds

Key Structural Insights :

  • Thiophene vs.
  • Bromine Position : The 3-bromo substitution on thiophene contrasts with 4-bromo on phenyl (), affecting electronic distribution and reactivity in cross-coupling reactions .

Substituent Effects on Physicochemical Properties

Electronic and Steric Effects

  • Bromothiophene : The electron-withdrawing bromine and sulfur atom create a polarized aromatic system, enhancing electrophilic reactivity. This contrasts with electron-donating groups (e.g., 4-hydroxyphenyl in ) .
  • Nitro vs. Bromine : The nitro group () strongly withdraws electrons, making the compound more reactive toward nucleophilic substitution compared to bromine .

Solubility and Lipophilicity

  • Thiophene-containing derivatives (e.g., the target compound) exhibit moderate lipophilicity due to sulfur’s polarizability, whereas naphthyl analogs () are highly hydrophobic .
  • Hydroxyl or fluorine substituents () increase aqueous solubility via hydrogen bonding .

Predicted and Experimental Physical Properties

Collision Cross-Section (CCS) Data for Target Compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 263.97 142.4
[M+Na]⁺ 285.95 142.2

Molecular Weight Comparison

  • The target compound (263.14 g/mol) is lighter than naphthyl analogs (265.74 g/mol, ) but heavier than tyrosine methyl ester (195.21 g/mol, ) .

Biological Activity

Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate, also known as Methyl 3-bromothiophenylalanine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₁₁BrClNO₂S
  • Molecular Weight : 250.6 g/mol

The compound consists of an amino acid derivative with a brominated thiophene ring, which is essential for its biological interactions. The presence of bromine enhances its potential as an antimicrobial and anticancer agent due to increased reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The brominated thiophene structure allows for interactions with microbial cell membranes, leading to disruption and cell death. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been studied for its anticancer properties. Its mechanism may involve the modulation of enzyme activities associated with cancer cell proliferation. Specifically, it has been shown to inhibit certain kinases that play a role in tumor growth and metastasis .

The biological activity of this compound is attributed to its ability to:

  • Modulate Enzyme Activities : The compound interacts with various enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Interaction : It binds to specific receptors that are crucial in inflammatory and neurological pathways, influencing cellular responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoateC₈H₁₁BrClNO₂SBromine at 5-position; different electronic properties
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoateC₁₁H₁₆ClNO₄SContains a methylsulfonyl group; different biological activity
Methyl 2-amino-3-(thiophen-2-yl)propanoateC₈H₁₁ClNO₂SLacks bromination; simpler structure

This table highlights how variations in the structure influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

  • Antimicrobial Study : In a study published in 2021, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .
  • Anticancer Research : A 2020 study explored the effects of this compound on human cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.